cis-4-(Benzyloxy)tetrahydrofuran-3-ol
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Overview
Description
cis-4-(Benzyloxy)tetrahydrofuran-3-ol: is an organic compound with the molecular formula C11H14O3. It is a tetrahydrofuran derivative, characterized by the presence of a benzyloxy group at the fourth position and a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Benzyloxy)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as tetrahydrofuran and benzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of tetrahydrofuran is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of Benzyloxy Group: The protected tetrahydrofuran is then reacted with benzyl alcohol in the presence of a base, such as sodium hydride, to introduce the benzyloxy group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(Benzyloxy)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the benzyloxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
cis-4-(Benzyloxy)tetrahydrofuran-3-ol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-(Benzyloxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The benzyloxy group and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
trans-4-(Benzyloxy)tetrahydrofuran-3-ol: Similar structure but with different stereochemistry.
4-(Benzyloxy)tetrahydrofuran-2-ol: Differing in the position of the hydroxyl group.
4-(Methoxy)tetrahydrofuran-3-ol: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness: cis-4-(Benzyloxy)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(3R,4S)-4-phenylmethoxyoxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVLHINATFTNQV-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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